An In-depth Technical Guide to 3-[(3-Bromophenoxy)methyl]benzoic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-[(3-Bromophenoxy)methyl]benzoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(3-Bromophenoxy)methyl]benzoic acid is a diaryl ether derivative, a class of compounds recognized for its significant potential in medicinal chemistry and agrochemical development. The diaryl ether motif is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-[(3-Bromophenoxy)methyl]benzoic acid, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Structure and Properties
The structure of 3-[(3-Bromophenoxy)methyl]benzoic acid, with the CAS Number 148255-32-7, incorporates a benzoic acid moiety linked to a brominated phenyl ring through a methylene ether bridge. This unique arrangement of functional groups dictates its physicochemical properties and potential biological interactions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₁BrO₃ | |
| Molecular Weight | 307.14 g/mol | |
| Predicted Melting Point | 150-160 °C | Estimated based on related benzoic acid derivatives. |
| Predicted Boiling Point | > 300 °C (decomposes) | Estimated |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Based on the properties of benzoic acid and diaryl ethers. |
| Predicted pKa | ~4 | The carboxylic acid proton is expected to have a pKa similar to other benzoic acids. |
| Predicted logP | ~3.5-4.5 | Estimated based on the lipophilicity of the bromo- and phenoxy- substituents. |
Structural Analysis
The molecule possesses several key features that influence its reactivity and biological profile:
-
Carboxylic Acid Group: This acidic functional group can participate in hydrogen bonding and salt formation, which is crucial for its pharmacokinetic properties and potential interactions with biological targets.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions. Its flexibility allows the two aromatic rings to adopt various conformations.
-
Bromine Atom: The presence of a bromine atom on the phenyl ring increases the molecule's lipophilicity and can influence its metabolic stability and binding affinity to target proteins through halogen bonding.
-
Aromatic Rings: The two phenyl rings provide a scaffold for various intermolecular interactions, including π-π stacking and hydrophobic interactions.
Synthesis and Purification
The synthesis of 3-[(3-Bromophenoxy)methyl]benzoic acid can be achieved through a two-step process: a Williamson ether synthesis to form the methyl ester precursor, followed by hydrolysis to yield the final carboxylic acid[3].
Part 1: Synthesis of Methyl 3-((3-Bromophenoxy)methyl)benzoate (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide[4][5]. In this case, 3-bromophenol is reacted with methyl 3-(bromomethyl)benzoate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Alkyl Halide Addition: Slowly add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-((3-bromophenoxy)methyl)benzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Hydrolysis of Methyl 3-((3-Bromophenoxy)methyl)benzoate
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions[6][7][8]. Basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified methyl 3-((3-bromophenoxy)methyl)benzoate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0 eq) or lithium hydroxide (LiOH, 3.0 eq), to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a dilute solution of hydrochloric acid (HCl). A white precipitate of 3-[(3-Bromophenoxy)methyl]benzoic acid should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to obtain the pure 3-[(3-Bromophenoxy)methyl]benzoic acid.
Purification of the Final Product
If necessary, the final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture[9].
Recrystallization Protocol:
-
Dissolution: Dissolve the crude benzoic acid in a minimal amount of hot ethanol or acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a few drops of the organic solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3-[(3-Bromophenoxy)methyl]benzoic acid.
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |
| ¹H NMR | 12.0-13.0 (s, 1H, COOH), 7.0-8.2 (m, 8H, Ar-H), 5.1-5.3 (s, 2H, O-CH₂-Ar) |
| ¹³C NMR | 165-170 (C=O), 155-160 (Ar-C-O), 115-140 (Ar-C), 68-72 (O-CH₂) |
| IR | 2500-3300 (broad, O-H stretch), 1680-1710 (C=O stretch), 1580-1600 (C=C stretch), 1200-1300 (C-O stretch), 500-600 (C-Br stretch) |
| Mass Spec (EI) | M⁺ at m/z 306/308 (due to Br isotopes), fragments corresponding to loss of COOH, and cleavage of the ether linkage. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid) would be a suitable starting point. Detection can be performed using a UV detector at a wavelength around 254 nm.
Potential Applications in Drug Development
The diaryl ether scaffold is a well-established pharmacophore in drug discovery, with many derivatives exhibiting potent biological activities[1][2]. The structural features of 3-[(3-Bromophenoxy)methyl]benzoic acid suggest several potential therapeutic applications:
-
Anticancer Agents: Many diaryl ether compounds have been investigated as inhibitors of various protein kinases and other targets involved in cancer cell proliferation[10]. The bromophenyl and benzoic acid moieties could be tailored to interact with specific binding pockets of oncogenic proteins.
-
Anti-inflammatory Agents: The diaryl ether structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs). This compound could potentially inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
-
Antibacterial Agents: Some diaryl ethers have shown promising antibacterial activity by targeting essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR)[11][12].
Safety and Handling
While specific toxicity data for 3-[(3-Bromophenoxy)methyl]benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for related compounds like 3-bromobenzoic acid, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-[(3-Bromophenoxy)methyl]benzoic acid represents an intriguing molecule for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, based on established chemical principles and data from related compounds. The potential for this diaryl ether derivative to exhibit valuable biological activities warrants its exploration as a lead compound in drug discovery programs. The detailed protocols and analytical insights presented herein are intended to facilitate and accelerate such research endeavors.
Visualizations
Caption: Synthetic pathway for 3-[(3-Bromophenoxy)methyl]benzoic acid.
Caption: Analytical workflow for product verification.
References
-
EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... | Filo. (2025, September 30). Retrieved from [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. (2020, September 16). Retrieved from [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. (2024, September 13). Retrieved from [Link]
-
Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]
-
(PDF) Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed. (2025, October 15). Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]
- Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
-
Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.).
-
A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, June 23). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Ethers are not easily differentiated by their infrared spectra, b... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
Identification and biological evaluation of glycol diaryl ethers as novel anti-cancer agents through structure-based optimization of crizotinib - PubMed. (n.d.). Retrieved from [Link]
-
Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015, February 3). Retrieved from [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]
- US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
- US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. (n.d.).
-
Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
- RU2155184C1 - Method of preparing benzoic acid - Google Patents. (n.d.).
-
Fragmentation of Alkyl halide & Ether| Mass spectroscopy - YouTube. (2023, May 11). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
(12) United States Patent - Googleapis.com. (2008, June 27). Retrieved from [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. (n.d.). Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]
-
interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved from [Link]
-
6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]
-
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (n.d.). Retrieved from [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2010/0137612 A1 - Googleapis.com. (2008, June 27). Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2). Retrieved from [Link]
-
Process for preparing pure benzoic acid - Patent 0124709. (1984, November 14). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3-BROMO-PHENOXYMETHYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Identification and biological evaluation of glycol diaryl ethers as novel anti-cancer agents through structure-based optimization of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
